![molecular formula C9H12N2S B14246978 N-[(Methylideneamino)(methylsulfanyl)methyl]aniline CAS No. 403497-89-2](/img/structure/B14246978.png)
N-[(Methylideneamino)(methylsulfanyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Methylideneamino)(methylsulfanyl)methyl]aniline is an organic compound with a complex structure that includes both amino and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Methylideneamino)(methylsulfanyl)methyl]aniline typically involves the reaction of aniline with formaldehyde and methyl mercaptan. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized to maximize yield and minimize by-products, ensuring the compound is produced efficiently and cost-effectively .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Methylideneamino)(methylsulfanyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield simpler amines or thiols .
Wissenschaftliche Forschungsanwendungen
N-[(Methylideneamino)(methylsulfanyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-[(Methylideneamino)(methylsulfanyl)methyl]aniline exerts its effects involves interactions with various molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylaniline: Similar in structure but lacks the sulfanyl group.
N,N-dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
4-methylsulfonylaniline: Contains a sulfonyl group instead of a sulfanyl group.
Eigenschaften
CAS-Nummer |
403497-89-2 |
|---|---|
Molekularformel |
C9H12N2S |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
N-[(methylideneamino)-methylsulfanylmethyl]aniline |
InChI |
InChI=1S/C9H12N2S/c1-10-9(12-2)11-8-6-4-3-5-7-8/h3-7,9,11H,1H2,2H3 |
InChI-Schlüssel |
NPGICICSQXBNDS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(NC1=CC=CC=C1)N=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


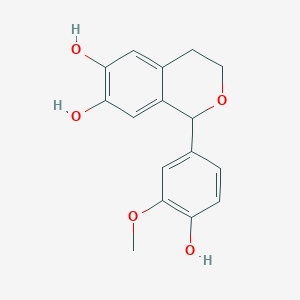
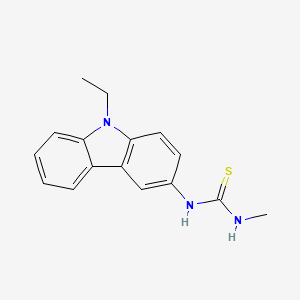

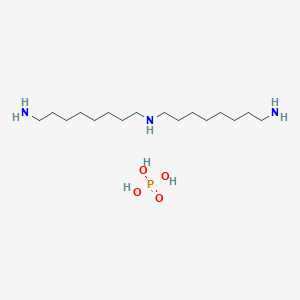

![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)
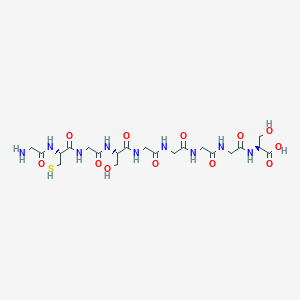
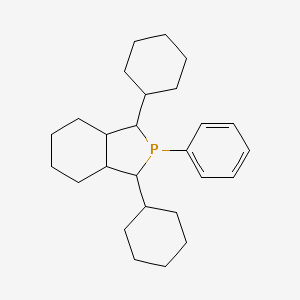
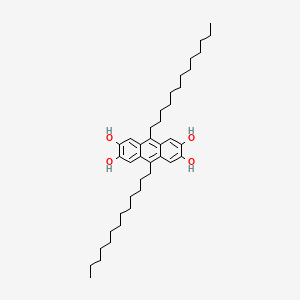

![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)
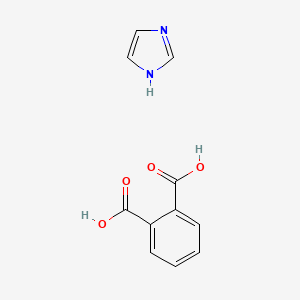
![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
